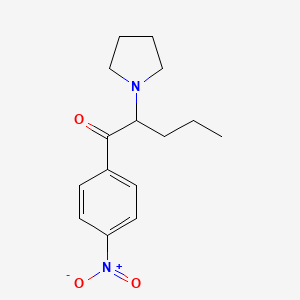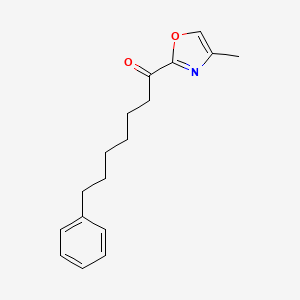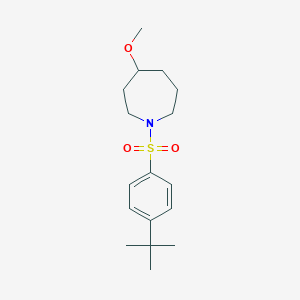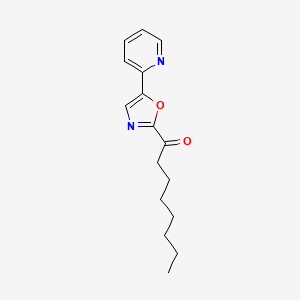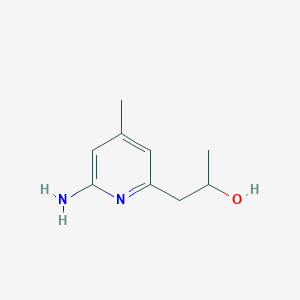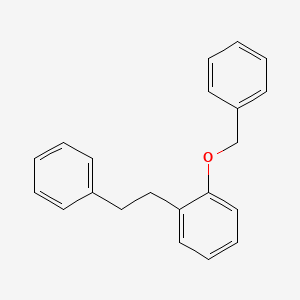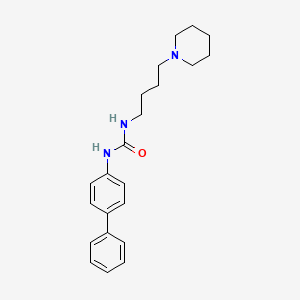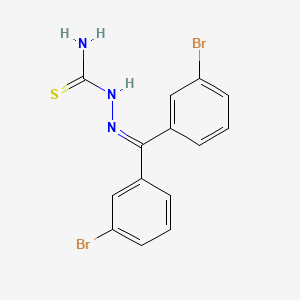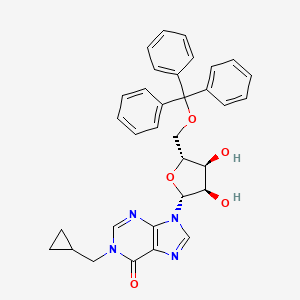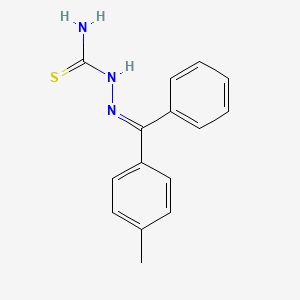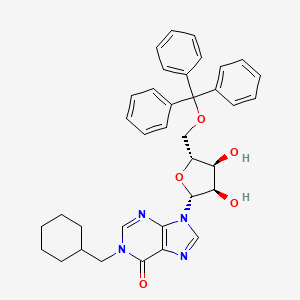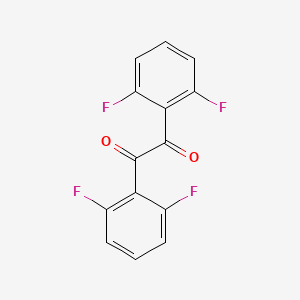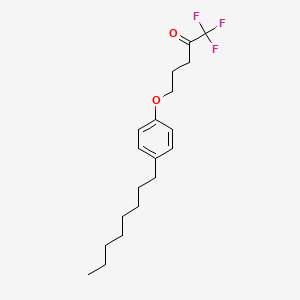
1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one: is a fluorinated organic compound characterized by the presence of trifluoromethyl and octylphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one typically involves the reaction of 4-octylphenol with 1,1,1-trifluoro-2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: Known for its use in organic synthesis and as a ligand in coordination chemistry.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: Utilized in the synthesis of pharmaceuticals and agrochemicals.
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane: Employed in the production of specialty chemicals and materials.
Uniqueness
1,1,1-Trifluoro-5-(4-octylphenoxy)pentan-2-one is unique due to the presence of both trifluoromethyl and octylphenoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to potential therapeutic uses.
Propiedades
Fórmula molecular |
C19H27F3O2 |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-5-(4-octylphenoxy)pentan-2-one |
InChI |
InChI=1S/C19H27F3O2/c1-2-3-4-5-6-7-9-16-11-13-17(14-12-16)24-15-8-10-18(23)19(20,21)22/h11-14H,2-10,15H2,1H3 |
Clave InChI |
UMRJNULJIAZHAL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)OCCCC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



